Pimavanserin tartrate
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Overview
Description
Pimavanserin tartrate is an atypical antipsychotic compound primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. Unlike traditional antipsychotics, this compound does not act as a dopamine receptor antagonist. Instead, it functions as a selective inverse agonist of the serotonin 5-HT2A receptor .
Preparation Methods
The synthesis of pimavanserin tartrate involves a multi-step process starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. The synthetic route includes the following steps :
Etherification: 4-hydroxybenzaldehyde is converted into an ether intermediate.
Amidation: The ether intermediate undergoes amidation with (4-fluorophenyl)methanamine.
Reduction: The resulting compound is reduced to form pimavanserin.
Salt Formation: Pimavanserin is then converted into its tartrate salt form.
This process yields this compound with a purity of 99.84% and an overall yield of 46% .
Chemical Reactions Analysis
Pimavanserin tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
Pimavanserin tartrate exerts its effects by selectively binding to and inhibiting the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By acting as an inverse agonist, this compound reduces the activity of this receptor, thereby alleviating hallucinations and delusions without affecting dopamine receptors .
Comparison with Similar Compounds
Pimavanserin tartrate is unique compared to other antipsychotic compounds due to its selective inverse agonist activity at the serotonin 5-HT2A receptor. Similar compounds include:
Clozapine: An atypical antipsychotic with activity at multiple serotonin and dopamine receptors.
Risperidone: Another atypical antipsychotic that acts on both serotonin and dopamine receptors.
Olanzapine: An antipsychotic with a broad receptor profile, including serotonin and dopamine receptors.
This compound’s lack of dopaminergic activity sets it apart, making it a safer option for patients with Parkinson’s disease .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSULKHNAKTFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74F2N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706782-28-7 |
Source
|
Record name | (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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